1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a fluoro-methylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid group to an alcohol.
Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, reduction could produce an alcohol, and substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving the central nervous system due to the presence of the piperidine ring.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid would depend on its specific interactions with molecular targets. The piperidine ring and fluoro-methylbenzoyl group suggest potential binding to receptors or enzymes, possibly modulating their activity. The carboxylic acid group could also play a role in these interactions, potentially forming hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with various substitutions on the ring or the benzoyl group. Examples might include:
- 1-[2-[(3-Chloro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid
- 1-[2-[(3-Fluoro-4-ethylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid
Uniqueness
The uniqueness of 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy or selectivity in various applications.
Properties
IUPAC Name |
1-[2-[(3-fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-11-5-6-12(8-14(11)18)16(22)19(2)10-15(21)20-7-3-4-13(9-20)17(23)24/h5-6,8,13H,3-4,7,9-10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHSDROLRDMUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC(=O)N2CCCC(C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.